molecular formula C₁₄H₁₇D₄ClN₂O₃ B1153812 Methoxy Dechloromelphalan-d4

Methoxy Dechloromelphalan-d4

Número de catálogo: B1153812
Peso molecular: 304.81
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methoxy Dechloromelphalan-d4 is a deuterated analog of methoxy dechloromelphalan, a nitrogen mustard derivative structurally related to alkylating chemotherapeutic agents. The compound features a methoxy (-OCH₃) substitution and deuterium labeling at four positions, enhancing its metabolic stability for pharmacokinetic and mechanistic studies .

Propiedades

Fórmula molecular

C₁₄H₁₇D₄ClN₂O₃

Peso molecular

304.81

Sinónimos

4-[(2-Chloroethyl)(2-methoxyethyl)amino]-L-phenylalanine-d4;  Melphalan Impurity I-d4

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The antifungal and cytotoxic activities of methoxy-substituted compounds are highly dependent on structural features such as the number of methoxy groups, acetylation status, and alkyl chain length. Below is a detailed comparison based on structural analogs and functional group modifications:

Role of Methoxy Groups in Bioactivity
  • Monomethoxy Derivatives: Compounds with a single methoxy group (e.g., monomethoxyphenols) exhibit low antifungal activity (6–12% inhibition of Botrytis cinerea mycelial growth), likely due to insufficient electron-donating effects to enhance membrane penetration .
  • Trimethoxy Derivatives: Increasing methoxy groups to three (e.g., trimethoxygeranylphenols) doubles inhibitory activity (up to ~24%), comparable to the antifungal agent Captan. This enhancement is attributed to improved hydrophobicity and target binding .

Table 1: Antifungal Activity vs. Methoxy Group Count

Compound Type Methoxy Groups % Inhibition of B. cinerea Reference
Monomethoxy Phenol 1 6–12%
Dimethoxy Phenol 2 14–16%
Trimethoxy Phenol 3 17–22%
Impact of Acetylation

Acetylation of hydroxyl groups modulates activity differently depending on methoxy group count:

  • Monomethoxy Derivatives: Acetylation (e.g., compound 7 and 9) increases antifungal activity by ~40%, likely due to enhanced lipophilicity and reduced hydrogen bonding interference .
  • Trimethoxy Derivatives : Acetylation reduces activity by ~15%, suggesting that free hydroxyl groups are critical for target interaction in poly-methoxy compounds .

Table 2: Acetylation Effects on Activity

Compound Type Acetylation Status % Inhibition Change Reference
Monomethoxy Phenol Acetylated +40%
Trimethoxy Phenol Acetylated -15%
Alkyl Chain Modifications
  • Monogeranyl vs. Digeranyl Derivatives: Monogeranyl compounds (e.g., compound 15) show higher antifungal activity (~20%) compared to digeranyl analogs (e.g., compound 16, ~12%). The longer alkyl chain in digeranyl derivatives may hinder cellular uptake or target binding .
Comparison with Methoxy Dechloromelphalan-d4
  • Activity Profile: Its methoxy group may confer moderate bioactivity akin to monomethoxy phenols, but alkylating properties (via nitrogen mustard) could dominate its mechanism, differing from antifungal geranylphenols.

Research Implications

The structure-activity relationships observed in methoxy-substituted geranylphenols provide a framework for hypothesizing Methoxy Dechloromelphalan-d4’s behavior. Further studies should explore:

  • Its alkylating efficiency compared to melphalan or chlorambucil.
  • Deuterium’s impact on bioavailability in vivo.
  • Synergistic effects with other methoxy-rich compounds.

Q & A

Q. What analytical techniques are critical for characterizing the structural integrity and purity of Methoxy Dechloromelphalan-d4?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of methoxy groups and deuterium labeling. Key correlations include HMBC for mapping long-range couplings (e.g., methoxy groups at δ3.59–3.92 ppm in related compounds) . High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection ensures purity, particularly for deuterated analogs, which require separation from non-deuterated impurities . Isotopic ratio analysis via LC-MS validates deuterium incorporation (e.g., d4 labeling) .

Q. How should researchers design synthetic protocols for Methoxy Dechloromelphalan-d4 to ensure reproducibility?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) to account for deuterium isotope effects. For example, deuterated reagents may alter reaction kinetics, necessitating extended reaction times . Include negative controls (e.g., non-deuterated analogs) to benchmark yields and purity . Document lot-specific variations in deuterated precursors using Certificates of Analysis (CoA) to ensure batch consistency .

Q. What are the best practices for assessing the stability of Methoxy Dechloromelphalan-d4 under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC for byproduct formation (e.g., dechlorination or methoxy group cleavage) . Use NMR to detect structural changes, such as deuterium loss or methoxy group oxidation . Avoid long-term storage in non-inert atmospheres, as deuterated compounds may undergo isotopic exchange .

Q. How can researchers validate the pharmacological activity of Methoxy Dechloromelphalan-d4 in preclinical models?

  • Methodological Answer : Employ dose-response studies in in vitro assays (e.g., enzyme inhibition or receptor binding) to establish potency. For in vivo models, use deuterated compound controls to differentiate isotope effects (e.g., altered pharmacokinetics due to d4 labeling) . Compare results with non-deuterated analogs to isolate isotopic contributions to efficacy .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of Methoxy Dechloromelphalan-d4 in different biological matrices be resolved?

  • Methodological Answer : Perform comparative studies using isotopically labeled internal standards (e.g., d4 vs. d0) to account for matrix effects . Use tandem mass spectrometry (MS/MS) to identify deuterium retention in metabolites . Apply statistical tools (e.g., ANOVA) to evaluate variability across matrices (e.g., plasma vs. liver microsomes) .

Q. What strategies improve the selective cleavage of methoxy groups in Methoxy Dechloromelphalan-d4 during catalytic hydrodeoxygenation (HDO)?

  • Methodological Answer : Screen oxophilic catalysts (e.g., MoS₂ or Ni-based systems) to target C–O bonds while preserving aromatic rings . Adjust reaction parameters (e.g., H₂ pressure, temperature) to minimize over-reduction. Use deuterium kinetic isotope effect (KIE) studies to optimize selectivity for methoxy vs. aromatic C–O bonds .

Q. How should researchers design deuterium-tracing studies to evaluate isotopic effects on bioactivity?

  • Methodological Answer : Use dual-labeled (d4 and d0) compounds in parallel assays to isolate isotopic contributions . Measure pharmacokinetic parameters (e.g., Cmax, AUC) via LC-MS in rodent models . Apply computational modeling (e.g., molecular dynamics) to predict deuterium effects on binding affinity .

Q. What experimental frameworks address challenges in synthesizing Methoxy Dechloromelphalan-d4 with high enantiomeric purity?

  • Methodological Answer : Utilize chiral stationary phases in HPLC for enantiomer separation . Optimize asymmetric catalysis conditions (e.g., chiral ligands) during deuterium incorporation . Validate enantiopurity via circular dichroism (CD) spectroscopy or chiral NMR shift reagents .

Q. How can researchers mitigate batch-to-batch variability in deuterium labeling efficiency?

  • Methodological Answer : Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) during synthesis to track deuterium incorporation . Use orthogonal validation methods (NMR, MS) to quantify isotopic purity . Standardize precursor sourcing and storage to minimize variability .

Q. What methodologies are effective for studying long-term stability in biological matrices (e.g., plasma)?

  • Methodological Answer :
    Conduct forced degradation studies under physiological conditions (37°C, pH 7.4) with periodic sampling. Analyze degradation products via high-resolution MS to identify pathways (e.g., hydrolysis or oxidation) . Compare stability in deuterated vs. non-deuterated analogs to assess isotopic protection effects .

Data Contradiction and Validation

Q. How should conflicting results on the cytotoxicity of Methoxy Dechloromelphalan-d4 be addressed?

  • Methodological Answer :
    Replicate studies using standardized cell lines (e.g., HepG2 or HEK293) and exposure durations . Control for deuterium-related solvent interactions (e.g., DMSO vs. aqueous buffers) . Apply meta-analysis frameworks to reconcile discrepancies across studies .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :
    Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values . Apply bootstrap resampling to assess confidence intervals in small-sample studies . Cross-validate results with machine learning algorithms (e.g., random forests) to identify outlier data points .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.